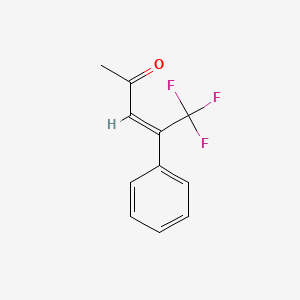
(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-penten-2-one with trifluoromethyl phenyl ketone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemie: In der organischen Synthese dient (Z)-5,5,5-Trifluor-4-phenylpent-3-en-2-on als vielseitiger Baustein für die Konstruktion komplexerer Moleküle.
Biologie und Medizin: Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung von Arzneimitteln mit verbesserter Bioverfügbarkeit und metabolischer Stabilität. Es ist bekannt, dass die Trifluormethylgruppe die Lipophilie und die Membranpermeabilität von Arzneistoffmolekülen erhöht.
Industrie: In der Materialwissenschaft kann (Z)-5,5,5-Trifluor-4-phenylpent-3-en-2-on bei der Synthese von Spezialpolymeren und fortschrittlichen Materialien mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität und chemischer Beständigkeit eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von (Z)-5,5,5-Trifluor-4-phenylpent-3-en-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Enonstruktur kann als Elektrophil wirken und mit nukleophilen Stellen in biologischen Molekülen reagieren. Diese Wechselwirkung kann verschiedene biochemische Signalwege modulieren, was möglicherweise zu therapeutischen Wirkungen führt. Die Trifluormethylgruppe kann auch die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren Zielstrukturen beeinflussen.
Ähnliche Verbindungen:
(E)-5,5,5-Trifluor-4-phenylpent-3-en-2-on: Das E-Isomer der Verbindung, das sich in der räumlichen Anordnung der Substituenten um die Doppelbindung unterscheidet.
4-Phenyl-3-buten-2-on: Ein strukturell ähnliches Enon ohne die Trifluormethylgruppe.
5,5,5-Trifluor-4-methylpent-3-en-2-on: Eine ähnliche Verbindung mit einer Methylgruppe anstelle einer Phenylgruppe.
Einzigartigkeit: (Z)-5,5,5-Trifluor-4-phenylpent-3-en-2-on ist einzigartig, da es sowohl die Trifluormethyl- als auch die Phenylgruppe enthält, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während die Phenylgruppe zu ihrem aromatischen Charakter und ihren potenziellen Wechselwirkungen mit biologischen Zielstrukturen beiträgt.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The phenyl group contributes to its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3E)-: An isomer with a different configuration around the double bond.
3-Penten-2-one, 5,5,5-trifluoro-4-methyl-, (3Z)-: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- is unique due to its specific configuration and the presence of both trifluoromethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H9F3O |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8(15)7-10(11(12,13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI-Schlüssel |
IURXYQQUQSQQQG-YFHOEESVSA-N |
Isomerische SMILES |
CC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F |
Kanonische SMILES |
CC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)


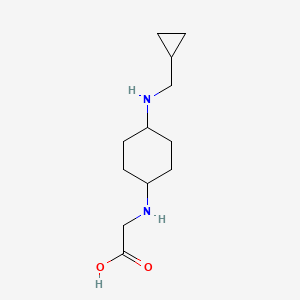
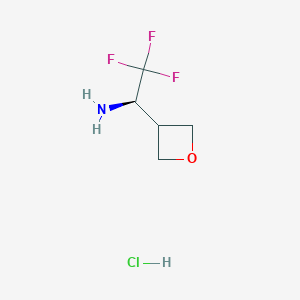

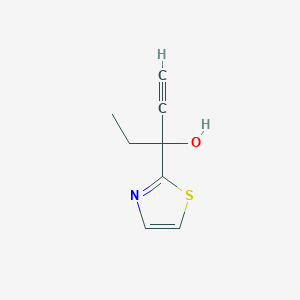
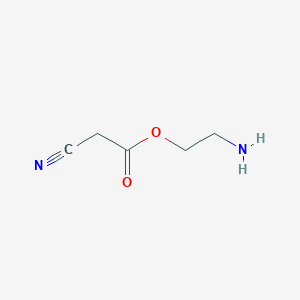
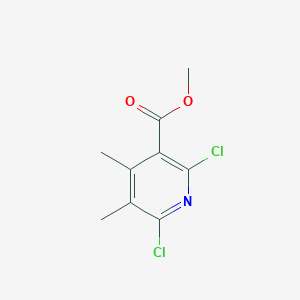
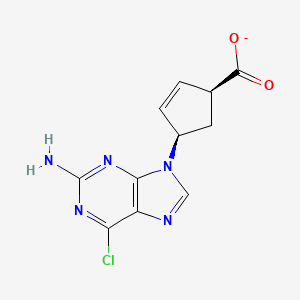
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
